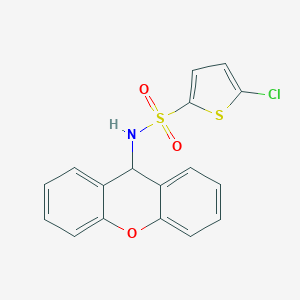
3-methyl-4-oxo-N-(3,4,5-trimethoxybenzyl)-3,4-dihydro-1-phthalazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-oxo-N-(3,4,5-trimethoxybenzyl)-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of 3-methyl-4-oxo-N-(3,4,5-trimethoxybenzyl)-3,4-dihydro-1-phthalazinecarboxamide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. In addition, it may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-4-oxo-N-(3,4,5-trimethoxybenzyl)-3,4-dihydro-1-phthalazinecarboxamide can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may affect the efficacy and toxicity of co-administered drugs. Moreover, it has been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-4-oxo-N-(3,4,5-trimethoxybenzyl)-3,4-dihydro-1-phthalazinecarboxamide in lab experiments is its potential therapeutic applications in various diseases. Moreover, it has been found to exhibit low toxicity in animal studies. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions that can be explored in the research of 3-methyl-4-oxo-N-(3,4,5-trimethoxybenzyl)-3,4-dihydro-1-phthalazinecarboxamide. One of the areas of interest is the investigation of its potential applications in the treatment of neurodegenerative diseases. Moreover, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-methyl-4-oxo-N-(3,4,5-trimethoxybenzyl)-3,4-dihydro-1-phthalazinecarboxamide involves a multi-step process that includes the reaction of 3,4,5-trimethoxybenzylamine with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
3-methyl-4-oxo-N-(3,4,5-trimethoxybenzyl)-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various cancer cell lines, including breast, prostate, and lung cancer. In addition, it has been found to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
3-methyl-4-oxo-N-(3,4,5-trimethoxybenzyl)-3,4-dihydro-1-phthalazinecarboxamide |
|---|---|
Formule moléculaire |
C20H21N3O5 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
3-methyl-4-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]phthalazine-1-carboxamide |
InChI |
InChI=1S/C20H21N3O5/c1-23-20(25)14-8-6-5-7-13(14)17(22-23)19(24)21-11-12-9-15(26-2)18(28-4)16(10-12)27-3/h5-10H,11H2,1-4H3,(H,21,24) |
Clé InChI |
QRSGWUVGCQTIGD-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)
![5-hydroxy-8,9-dimethoxy-2,4-dimethylbenzo[c][2,7]naphthyridine-1-carboxylate](/img/structure/B270577.png)


![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)